molecular formula C9H8N4 B12513754 5-styryl-2H-1,2,3,4-tetraazole

5-styryl-2H-1,2,3,4-tetraazole

Cat. No.: B12513754
M. Wt: 172.19 g/mol
InChI Key: UHYGCMNTYAEAHI-UHFFFAOYSA-N
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Description

5-styryl-2H-1,2,3,4-tetraazole: is a heterocyclic compound with the molecular formula C₉H₈N₄ . It is characterized by a tetrazole ring substituted with a styryl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-styryl-2H-1,2,3,4-tetraazole typically involves the reaction of cinnamaldehyde oxime with sodium azide under acidic conditions. The reaction proceeds through a cyclization process to form the tetrazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as acetonitrile or water to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, eco-friendly approaches, such as using water as a solvent and minimizing the use of hazardous reagents, are often employed .

Chemical Reactions Analysis

Types of Reactions: 5-styryl-2H-1,2,3,4-tetraazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-styryl-2H-1,2,3,4-tetraazole involves its interaction with molecular targets through its tetrazole ring. The compound can form stable complexes with metal ions and participate in various biochemical pathways. Its electron-withdrawing properties and ability to stabilize negative charges make it a versatile molecule in chemical and biological systems .

Comparison with Similar Compounds

  • 5-(2-chloro-6-methylphenyl)-2H-1,2,3,4-tetraazole
  • 5-[4-(tert-butyl)phenyl]-2H-1,2,3,4-tetraazole
  • 5-cyclopropyl-1H-tetrazole
  • 5-(trifluoromethyl)-1H-tetrazole
  • 5-(beta-styryl)-2H-1,2,3,4-tetrazole

Comparison: Compared to these similar compounds, 5-styryl-2H-1,2,3,4-tetraazole is unique due to its styryl substitution, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

5-(2-phenylethenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYGCMNTYAEAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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